1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings
Vorbereitungsmethoden
The synthesis of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-methylpyrimidine-2-carbaldehyde with hydrazine hydrate followed by methylation can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Chemischer Reaktionen
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents. Major products formed from these reactions include halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-methyl-5-(5-methylpyrimidin-2-yl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-methyl-5-(5-methylpyridin-2-yl)-1H-pyrazol-4-amine: This compound has a pyridine ring instead of a pyrimidine ring, which may result in different chemical and biological properties.
1-methyl-5-(5-chloropyrimidin-2-yl)-1H-pyrazol-4-amine:
1-methyl-5-(5-methylthiazol-2-yl)-1H-pyrazol-4-amine: The thiazole ring introduces sulfur into the structure, which can affect the compound’s electronic properties and interactions.
Eigenschaften
Molekularformel |
C9H11N5 |
---|---|
Molekulargewicht |
189.22 g/mol |
IUPAC-Name |
1-methyl-5-(5-methylpyrimidin-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N5/c1-6-3-11-9(12-4-6)8-7(10)5-13-14(8)2/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
KGGZBQQZZQKBIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N=C1)C2=C(C=NN2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.